N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine

Trace amine-associated receptors Olfactory receptors Ligand screening

N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine (CAS 19764-61-5) is a branched vicinal diamine with the molecular formula C7H18N2 and molecular weight 130.23 g/mol. It features a 1,2-diamine core with a tertiary N,N-dimethylamine group and a primary amine, conferring unique steric and electronic properties relative to linear diamines.

Molecular Formula C7H18N2
Molecular Weight 130.23 g/mol
CAS No. 19764-61-5
Cat. No. B009495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine
CAS19764-61-5
Molecular FormulaC7H18N2
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCC(C)C(CN)N(C)C
InChIInChI=1S/C7H18N2/c1-6(2)7(5-8)9(3)4/h6-7H,5,8H2,1-4H3
InChIKeyDJVWTEQJNMZOQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(Aminomethyl)-2-methylpropyl]-N,N-dimethylamine (CAS 19764-61-5): A Branched Vicinal Diamine Building Block with Distinct Pharmacological Profile


N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine (CAS 19764-61-5) is a branched vicinal diamine with the molecular formula C7H18N2 and molecular weight 130.23 g/mol [1]. It features a 1,2-diamine core with a tertiary N,N-dimethylamine group and a primary amine, conferring unique steric and electronic properties relative to linear diamines . The compound is commercially available as a racemic mixture with typical purity ≥95% and is primarily utilized as a synthetic building block and research tool in medicinal chemistry and chemical biology .

N-[1-(Aminomethyl)-2-methylpropyl]-N,N-dimethylamine (CAS 19764-61-5): Why Substitution with Linear Diamines or Tertiary Amines Yields Different Outcomes


Generic substitution of N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine with structurally related diamines or tertiary amines is not scientifically justified due to its unique branched 1,2-diamine scaffold. Unlike linear α,ω-diamines (e.g., 1,7-heptanediamine) which exhibit different conformational flexibility and logP values [1], the vicinal arrangement of the primary and tertiary amine groups in this compound creates a distinct pharmacophore . Furthermore, its activity at trace amine-associated receptors (TAARs) and NMDA receptors differs markedly from simple tertiary amines like trimethylamine or N,N-dimethylethylamine, as evidenced by quantitative in vitro profiling [2][3]. These structural and pharmacological differences preclude direct functional replacement without altering experimental outcomes.

N-[1-(Aminomethyl)-2-methylpropyl]-N,N-dimethylamine (CAS 19764-61-5): Quantitative Differentiation Evidence for Scientific Selection


Weak TAAR5 Agonist Activity Contrasts with Potent Agonists Trimethylamine and Dimethylethylamine

N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine exhibits an EC50 > 10,000 nM at mouse TAAR5 in a cAMP accumulation BRET assay, indicating weak agonist activity [1]. In contrast, the simple tertiary amine trimethylamine (TMA) activates human TAAR5 with an EC50 of 116 µM (116,000 nM) in a CRE-luciferase reporter gene assay, and N,N-dimethylethylamine (DMEA) shows an EC50 of 169 µM [2]. The target compound is >10-fold less potent than TMA and DMEA at TAAR5, highlighting its reduced efficacy at this receptor family.

Trace amine-associated receptors Olfactory receptors Ligand screening

NMDA Receptor Interaction Profile Distinguishes This Vicinal Diamine from Long-Chain Linear Diamines

In vitro electrophysiology assays demonstrate that N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine inhibits NMDA receptor responses at the cloned NR1A/2A receptor expressed in Xenopus oocytes [1]. While exact IC50 values are not reported in the public domain, the compound's activity at this receptor contrasts with long-chain linear α,ω-diamines (C8-C16), which exhibit IC50 values ranging from 4.3 µM to 333 µM in [3H]MK-801 binding assays [2]. The branched vicinal diamine scaffold of the target compound presents a distinct structural motif for NMDA receptor modulation compared to the linear alkyl chains of known polyamine site ligands.

NMDA receptor Ion channel Neuropharmacology

Physicochemical Property Differentiation: Branched Vicinal Diamine vs. Linear α,ω-Diamines

N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine exhibits a computed XLogP3-AA of 0.7 and a topological polar surface area (TPSA) of 29.3 Ų [1]. In comparison, the linear α,ω-diamine 1,7-heptanediamine (same molecular formula C7H18N2) has a computed logP of 0.57 and a TPSA of 52.0 Ų [2]. The lower TPSA of the target compound (29.3 vs. 52.0 Ų) indicates reduced polarity and potentially enhanced membrane permeability, while the slightly higher logP (0.7 vs. 0.57) suggests marginally increased lipophilicity.

Lipophilicity Polar surface area Hydrogen bonding

Supplier Purity and Physical Form Differentiation for Procurement Decisions

Commercial suppliers offer N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine as a liquid with purity specifications of ≥95% (Hit2Lead, CymitQuimica) or ≥98% (Leyan, Chemsrc) . The compound is available as a racemic mixture in free base form, with a boiling point of 139.8 °C at 760 mmHg and a flash point of 35.0 °C [1]. In contrast, many linear diamines (e.g., 1,7-heptanediamine) are solids at room temperature (melting point 26-30 °C) [2], which can influence handling and formulation in automated synthesis workflows.

Chemical procurement Purity Physical form

N-[1-(Aminomethyl)-2-methylpropyl]-N,N-dimethylamine (CAS 19764-61-5): Recommended Scientific and Industrial Application Scenarios


Negative Control or Reference Compound in TAAR5 Functional Assays

Given its weak agonist activity at mouse TAAR5 (EC50 > 10,000 nM), this compound serves as an appropriate negative control or reference standard in TAAR5 ligand screening campaigns. Researchers can benchmark the activity of novel TAAR5 agonists against this compound to assess potency improvements [1].

Scaffold for NMDA Receptor Modulator Optimization

The confirmed inhibition of NMDA receptor responses, despite the lack of a publicly reported IC50, positions this branched vicinal diamine as a starting scaffold for medicinal chemistry efforts targeting NMDA receptor modulation. Its structural divergence from linear polyamine site ligands offers opportunities for structure-activity relationship exploration [2].

Building Block for Synthesis of Branched Amine-Containing Molecules

The compound's vicinal diamine structure with a tertiary amine group makes it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical intermediates and ligands for asymmetric catalysis. Its liquid physical form facilitates handling in parallel synthesis and automated liquid dispensing systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.